N-2,1,3-benzothiadiazol-4-yl-2-furamide
Description
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-11(9-5-2-6-16-9)12-7-3-1-4-8-10(7)14-17-13-8/h1-6H,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITCUMMKUXZFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The benzothiadiazole-furanamide structure shares similarities with compounds in and . Below is a comparative analysis:
Tautomerism and Stability
Benzothiadiazole derivatives often exhibit tautomerism. For example, triazole-thiones [7–9] exist in equilibrium between thiol and thione forms, confirmed by the absence of S-H IR bands (~2500–2600 cm⁻¹) and presence of C=S (~1247–1255 cm⁻¹) . Similarly, this compound is expected to favor the thione tautomer due to aromatic stabilization.
Research Findings and Data Tables
Table 1: Spectral Data Comparison
Critical Analysis and Limitations
Electron-deficient cores enhance reactivity in drug design and materials science.
Tautomeric stability is influenced by substituents and solvent conditions .
Further studies are needed to elucidate its exact synthesis, biological activity, and industrial applications.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-2,1,3-benzothiadiazol-4-yl-2-furamide?
Answer: The synthesis typically involves multi-step reactions, starting with the coupling of benzothiadiazole and furan moieties. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen .
- Catalysts : Triethylamine (TEA) or DMAP to enhance reaction efficiency .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Yield optimization requires strict inert conditions and stoichiometric precision .
Q. How is the molecular structure of this compound characterized?
Answer: Structural elucidation employs:
- NMR spectroscopy : H and C NMR to confirm connectivity of benzothiadiazole and furan rings. Aromatic protons appear at δ 7.2–8.5 ppm, while amide protons resonate near δ 10.2 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : SHELX software refines crystal structures, confirming planar geometry and hydrogen-bonding interactions critical for stability .
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
Answer: Stability assays reveal:
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to protonation of the benzothiadiazole nitrogen. Stable in neutral to mildly basic buffers (pH 6–8) .
- Thermal stability : Decomposes above 150°C; differential scanning calorimetry (DSC) shows an endothermic peak at 162°C .
- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure; storage in amber vials is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies in bioactivity (e.g., IC variability) arise from:
- Assay conditions : Differences in cell lines, incubation times, or serum concentrations. Standardize protocols using CLSI guidelines .
- Compound purity : Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis .
- Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What experimental strategies optimize pharmacological testing for target engagement and specificity?
Answer:
- Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinase domains). Prioritize binding poses with ΔG < -8 kcal/mol .
- CRISPR/Cas9 knockouts : Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
- Metabolic profiling : LC-MS/MS to identify metabolites and assess off-target effects in hepatic microsomes .
Q. How can solubility challenges in in vitro assays be addressed?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Structural analogs : Modify the furan ring with hydrophilic substituents (e.g., –OH or –COOH) while monitoring activity .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release and improved bioavailability .
Q. What are the critical considerations for designing SAR studies on benzothiadiazole-furan hybrids?
Answer:
- Core modifications : Replace the benzothiadiazole sulfur with selenium to enhance electron-withdrawing effects .
- Substituent effects : Introduce halogens (e.g., –F) at the 4-position of the benzothiadiazole to improve metabolic stability .
- Bioisosteres : Substitute the furan with thiophene or pyrrole rings to assess π-stacking interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
